molecular formula C24H26FN3O5S B2621045 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 877648-40-3

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2621045
CAS No.: 877648-40-3
M. Wt: 487.55
InChI Key: ZHSVAVLUGYWZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₄H₂₆FN₃O₅S
Molecular Weight: 487.546 g/mol
Key Structural Features:

  • A piperazine core substituted with a 4-fluorophenyl group at the 1-position.
  • A furan-2-yl group attached to the ethyl side chain.
  • A 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety linked to the ethyl group via a sulfonamide bond.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O5S/c25-18-3-5-19(6-4-18)27-9-11-28(12-10-27)21(22-2-1-13-31-22)17-26-34(29,30)20-7-8-23-24(16-20)33-15-14-32-23/h1-8,13,16,21,26H,9-12,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSVAVLUGYWZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution: reactions to introduce the fluorophenyl group.

    Cyclization: reactions to form the piperazine ring.

    Sulfonation: reactions to attach the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues

Compound 7o : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
  • Key Differences: Substituents on Piperazine: 2,4-Dichlorophenyl instead of 4-fluorophenyl. Side Chain: A pentanamide linker replaces the ethyl-furan-dihydrobenzodioxine-sulfonamide group. Biological Activity: Designed as a selective dopamine D3 receptor ligand, highlighting the role of piperazine in neurotransmitter targeting .
Implications :
  • Fluorine (electron-withdrawing) vs. chlorine (lipophilic) substituents may influence metabolic stability and binding kinetics.
  • The dihydrobenzodioxine-sulfonamide group in the target compound could enhance π-π stacking compared to the pyridinyl-phenyl moiety in 7o.

Sulfonamide-Containing Derivatives

Antineoplastic Triazeno-Acridine Combinatorial Derivatives
  • Example: 2-(4-((4-N-substituted sulfamoyl)-phenyl)diazenyl)piperazin-1-yl)-ethyl-9-(4-N-substituted sulfamoyl)-phenylamino)-acridine-4-carboxylate Key Differences:
  • Incorporates an acridine core (planar, DNA-intercalating) instead of dihydrobenzodioxine.
  • Uses a triazene linker instead of a direct sulfonamide bond .
    • Biological Activity : Demonstrates cytotoxicity against cancer cells, suggesting sulfonamide groups in such frameworks enhance cellular uptake .
Implications :

Fluorinated Aromatic Systems

Example from : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Differences :
    • Features a chromen-4-one core with dual fluorine substitutions.
    • Sulfonamide is attached to a benzene ring rather than dihydrobenzodioxine .
  • Biological Activity : Likely targets kinase pathways due to the pyrazolo-pyrimidine scaffold.
Implications :
  • The dihydrobenzodioxine’s fused ring system may confer rigidity, affecting conformational flexibility compared to the chromenone-based compound.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if known) Reference
Target Compound C₂₄H₂₆FN₃O₅S 487.55 4-Fluorophenyl, furan-2-yl, dihydrobenzodioxine-sulfonamide Not explicitly reported
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) C₂₆H₂₉Cl₂N₅O 522.45 2,4-Dichlorophenyl, pyridinyl-phenyl, pentanamide Dopamine D3 receptor ligand
Antineoplastic Triazeno-Acridine Derivative C₃₄H₃₂N₈O₄S₂ 680.79 Acridine core, triazene linker, sulfonamide Cytotoxicity (anticancer)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₀H₂₃F₂N₇O₄S 615.61 Dual fluorine, chromenone, pyrazolo-pyrimidine Kinase inhibition (hypothesized)

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a piperazine ring, a fluorophenyl group, and a furan ring, contributing to its distinct biological properties. The IUPAC name for the compound is as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H23FN4O4S
  • Molecular Weight : 460.52 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to bind selectively to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects such as alterations in mood, cognition, and behavior.

Pharmacological Effects

Research indicates that the compound exhibits significant activity against several biological targets:

  • Monoamine Oxidase Inhibition : Similar compounds containing the piperazine moiety have been evaluated for their inhibitory effects on monoamine oxidase (MAO). For instance, derivatives with similar structures have shown potent inhibition of MAO-B with IC50 values as low as 0.013 µM . This suggests potential applications in treating neurodegenerative disorders.
  • Anticancer Activity : Preliminary studies have indicated that compounds with structural similarities can exhibit cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. These studies typically involve assessing cell viability using assays like MTT or SRB .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Monoamine Oxidase Inhibition : A study on pyridazinone derivatives revealed that certain compounds showed selective inhibition of MAO-B with minimal toxicity to healthy cells . This highlights the potential for therapeutic applications in treating conditions like Alzheimer's disease.
    CompoundIC50 (µM)Selectivity Index
    T60.013120.8
    T30.039107.4
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of various derivatives on fibroblast cells (L929). Compounds were evaluated at multiple concentrations to determine their safety profiles .
    CompoundIC50 (µM)Cytotoxicity Observed
    T327.05Yes
    T6120.6No

Q & A

Basic: What are the critical synthetic steps and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis involves sequential nucleophilic substitutions and coupling reactions. Key steps include:

  • Amide bond formation : Reacting the sulfonamide precursor with a furan-containing ethylamine derivative under basic conditions (e.g., triethylamine or sodium hydroxide) to facilitate nucleophilic attack .
  • Piperazine ring functionalization : Introducing the 4-fluorophenyl group via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts or elevated temperatures .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reactivity balance .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/chloroform mixtures) ensures >95% purity .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., sulfonamide NH at δ 8.5–9.0 ppm, furan protons at δ 6.2–7.4 ppm) and confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₄FN₃O₅S: 486.1442) .
  • HPLC-PDA : Detects impurities (<0.5%) using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to resolve low yield or impurity issues?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to assess interactions between temperature, solvent polarity, and catalyst loading. For example, highlights flow chemistry for precise control of exothermic reactions .
  • Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., slow amide coupling) .
  • Alternative catalysts : Replace Pd(OAc)₂ with Xantphos-Pd complexes for improved piperazine functionalization efficiency .

Advanced: What computational strategies elucidate the compound’s receptor-binding mechanisms?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D3 receptors, focusing on the piperazine ring’s role in H-bonding with Asp110 .
  • Molecular Dynamics (MD) simulations : Assess stability of sulfonamide-receptor complexes in lipid bilayers (e.g., 100-ns simulations in GROMACS) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl substitution (ΔΔG calculations) .

Advanced: How to resolve contradictions in reported solvent effects on stability?

Methodological Answer:

  • Systematic solvent screening : Test stability in aprotic (DMF, DCM) vs. protic (ethanol, methanol) solvents under accelerated degradation conditions (40°C/75% RH) .
  • DFT calculations : Compare solvation energies (e.g., polarizable continuum models) to predict hydrolytic susceptibility of the sulfonamide group .
  • Degradant profiling : Use LC-QTOF to identify oxidation byproducts (e.g., sulfonic acid derivatives) in DMF-based reactions .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Metabolite identification : Administer the compound to liver microsomes and analyze via UPLC-MS/MS to detect rapid Phase I oxidation (e.g., furan ring hydroxylation) .
  • PK/PD modeling : Integrate plasma half-life (t₁/₂) data with receptor occupancy studies to optimize dosing regimens .
  • Blood-brain barrier (BBB) penetration assays : Use MDCK-MDR1 monolayers to assess permeability (e.g., Papp < 5 × 10⁻⁶ cm/s indicates poor CNS uptake) .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral auxiliaries : Introduce (R)-BINOL-derived catalysts during piperazine ring closure for >90% enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Employ lipases (e.g., CAL-B) in solvent-free conditions to resolve racemic intermediates .
  • Circular Dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–250 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.